molecular formula C13H10ClF3N2O B1432896 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine CAS No. 1354819-36-5

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Cat. No.: B1432896
CAS No.: 1354819-36-5
M. Wt: 302.68 g/mol
InChI Key: YETKXYDWPRKFRK-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the condensation of appropriate substituted hydrazines with 1,3-dicarbonyl compounds. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, methylation, and methoxylation, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

Scientific Research Applications

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridazine: Shares the trifluoromethyl group but lacks the methoxy and chloro substituents.

    6-Chloro-3-methylpyridazine: Similar structure but without the trifluoromethyl and methoxy groups.

    2-Methoxy-5-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic substitution patterns

Uniqueness

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and chloro groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKXYDWPRKFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-[2-Methoxy-5-(trifluoromethyl)phenyl]-6-methylpyridazin-3(2H)-one (Preparation 41, 1.1 g, 39 mmol) and phosphorus oxychloride (20 mL) were heated to 100° C. for 3 hours. The reaction mixture was then cooled to 0° C. and poured onto ice before being neutralised with sodium bicarbonate. The mixture was extracted with dichloromethane (3×100 mL) and the combined organic layer washed with water (50 mL) then saturated aqueous sodium chloride solution (50 mL). The organics were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography (20% ethyl acetate in heptane elution) to afford the title compound as an off-white solid (900 mg).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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